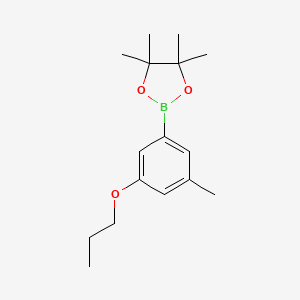
4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 1218789-73-1 . It has a molecular weight of 276.18 . The compound is typically stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25BO3/c1-7-8-18-14-10-12(2)9-13(11-14)17-19-15(3,4)16(5,6)20-17/h9-11H,7-8H2,1-6H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Material Applications
A significant application of similar dioxaborolane derivatives is in the synthesis of novel materials. For instance, derivatives have been utilized to create boron-containing stilbene derivatives, showcasing potential in the development of new materials for LCD technology. These compounds also exhibit promise in the therapeutic field for neurodegenerative diseases, highlighting a dual potential in materials science and biomedicine (Das et al., 2015).
Biological Applications
In the realm of biomedicine, certain derivatives have shown inhibitory activity against serine proteases, including thrombin, indicating their potential as therapeutic agents (Spencer et al., 2002). Another study has developed a library of stilbene derivatives with lipogenesis inhibitory effects, suggesting a pathway to novel lipid-lowering drugs (Das et al., 2011).
Chemical and Physical Properties
Research into the chemical and physical properties of dioxaborolane derivatives provides insights into their molecular structure, electrostatic potential, and frontier molecular orbitals. Such studies are crucial for understanding the reactivity and stability of these compounds, paving the way for their application in synthesis and materials science (Huang et al., 2021).
Advanced Synthesis Techniques
The development of new synthesis techniques, such as continuous flow processes for dioxaborolane derivatives, demonstrates the scalability and efficiency improvements in producing these compounds. This advancement is crucial for their application in large-scale industrial processes and pharmaceutical manufacturing (Fandrick et al., 2012).
Molecular Structure Analysis
Detailed molecular structure analyses, including crystal structure and density functional theory (DFT) studies, provide deep insights into the electronic and geometric properties of these compounds. This knowledge is essential for designing new molecules with tailored properties for specific applications (Wu et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-7-8-18-14-10-12(2)9-13(11-14)17-19-15(3,4)16(5,6)20-17/h9-11H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMZRYSYAHSLRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675286 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane | |
CAS RN |
1218789-73-1 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


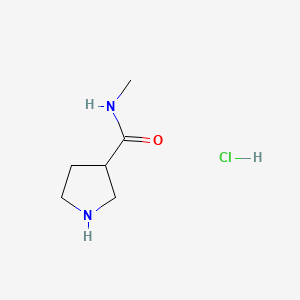
![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)
![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate](/img/structure/B582413.png)
![2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B582415.png)
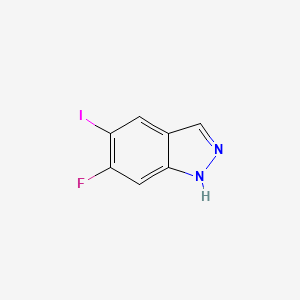


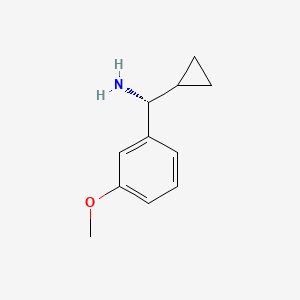
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B582424.png)
![2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B582425.png)

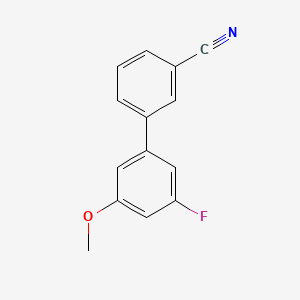
![(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester](/img/structure/B582428.png)